7-Xylosyltaxol B

Descripción general

Descripción

7-Xylosyltaxol B, also known as 7-Xylosylpaclitaxel, is a derivative of the compound Paclitaxel . Paclitaxel is a compound extracted from the Pacific yew tree with antineoplastic activity . It binds to tubulin and inhibits the disassembly of microtubules .

Synthesis Analysis

The synthesis of 7-Xylosyltaxol B involves a three-step reaction: redox, acetylation, and deacetylation . The mixture of taxols prepared from 10-deacetyl-7-xylosyltaxanes is separated by column chromatography on silica gel to afford Taxol, Taxol B (Cephalomannine), and Taxol C . The mixture of Taxol B and Taxol C is then converted to Docetaxel by Schwartz’s reagent .Molecular Structure Analysis

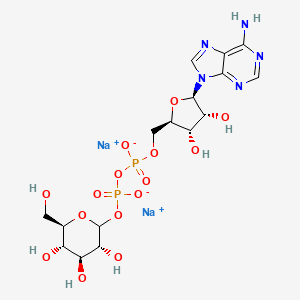

The molecular formula of 7-Xylosyltaxol B is C52H59NO18 . Its molecular weight is 986.02 .Chemical Reactions Analysis

7-Xylosyltaxol B is a derivative of Paclitaxel, which binds to tubulin and inhibits the disassembly of microtubules . This is the primary chemical reaction associated with 7-Xylosyltaxol B.Aplicaciones Científicas De Investigación

Transport and Absorption in Intestinal Cells : A study by Jiang et al. (2010) investigated the transepithelial flux of 7-Xylosyl-10-deacetylpaclitaxel using human colonic cell line Caco-2 as a model. They found that its absorption in the intestinal tract is partially counteracted by an efflux pump, presumably P-glycoprotein.

Role in Apoptosis of Cancer Cells : Research by Jiang et al. (2011) demonstrated that 7-Xylosyl-10-deacetylpaclitaxel targets the mitochondrial permeability transition pore (mPTP) in PC-3 cancer cells. This action is related to its role in inducing apoptosis, a programmed cell death crucial for cancer treatment.

Development of Immunoassay for Paclitaxel : A study by Chao et al. (2013) developed an indirect competitive enzyme-linked immunosorbent assay (icELISA) using a monoclonal antibody against paclitaxel, for which 7-xylosyltaxol was used in the immunization process.

Comparative Analysis in Different Habitats and Parts of Plants : Research by Shaoshuai et al. (2013) analyzed the content of 7-xylosyltaxol in different parts of the Taxus wallichiana var. mairei plant, collected from various locations. This study provides insights into the environmental factors influencing the synthesis and accumulation of 7-xylosyltaxol.

Safety And Hazards

Propiedades

IUPAC Name |

[4,12-diacetyloxy-1-hydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H61NO18/c1-9-24(2)43(59)51-35(28-16-12-10-13-17-28)37(56)45(61)66-31-21-50(62)42(68-44(60)29-18-14-11-15-19-29)40-48(8,41(58)39(65-26(4)52)34(25(31)3)47(50,6)7)32(20-33-49(40,23-64-33)69-27(5)53)67-46-38(57)36(55)30(54)22-63-46/h9-19,30-33,35-40,42,46,54-57,62H,20-23H2,1-8H3,(H,51,59) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPZOSPUENCAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H61NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

964.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Xylosyltaxol B | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-amino-1H-benzo[d]imidazol-5-ol](/img/structure/B564164.png)